molecular formula C18H13F2N3O2 B5657002 N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5657002
M. Wt: 341.3 g/mol
InChI Key: WTDLCRBHOWFIKT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound characterized by the presence of fluorophenyl and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the pyridazinone moiety.

    N-(3-chloro-4-fluorophenyl) 3-boronobenzamide: Contains a similar fluorophenyl group but has different substituents and functional groups.

Uniqueness

N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of both fluorophenyl and pyridazinone groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c19-13-3-1-12(2-4-13)16-9-10-18(25)23(22-16)11-17(24)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDLCRBHOWFIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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